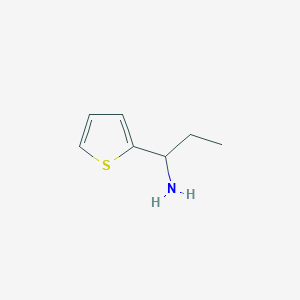

1-(Thiophen-2-yl)propan-1-amine

Descripción

1-(Thiophen-2-yl)propan-1-amine (CAS: Not explicitly listed in evidence; related hydrochloride: 6315-55-5 ) is a secondary amine featuring a thiophene ring attached to the first carbon of a three-carbon chain. Its molecular formula is C₇H₁₁NS, with a molar mass of 141.23 g/mol (calculated). This compound is of interest in organic synthesis and pharmaceutical research due to its amine functionality and aromatic thiophene moiety, which can influence electronic properties and biological activity.

Propiedades

IUPAC Name |

1-thiophen-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-2-6(8)7-4-3-5-9-7/h3-6H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSQLXYFWYXTSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00281296 | |

| Record name | 1-(thiophen-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6315-55-5 | |

| Record name | 6315-55-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(thiophen-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(Thiophen-2-yl)propan-1-amine can be synthesized through several methods. One common approach involves the reaction of thiophene with propylene oxide, followed by the reduction of the resulting 1-(thiophen-2-yl)-2-hydroxypropane with a suitable reducing agent such as lithium aluminum hydride. The final step involves the conversion of the hydroxyl group to an amine group using reagents like phosphorus tribromide and methylamine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

1-(Thiophen-2-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form thiophene S-oxides and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Thiophene S-oxides and other oxidized derivatives.

Reduction: 1-(Thiophen-2-yl)-2-hydroxypropane and other reduced forms.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-(Thiophen-2-yl)propan-1-amine has the molecular formula . Its structure features a thiophene ring, which imparts unique chemical properties that are exploited in various applications. The compound serves as an aromatic amine, facilitating diverse chemical reactions.

Medicinal Chemistry

Pharmaceutical Intermediates

this compound is utilized as an intermediate in the synthesis of pharmaceuticals. Notably, it is involved in the production of 3-methylamino-1-(2-thienyl)-1-propanone, which is a precursor for Duloxetine®, an antidepressant medication. The synthesis process aims to simplify the production of this compound while maintaining high enantiomeric purity, which is crucial for its efficacy .

Antimycobacterial Activity

Recent studies have highlighted the potential of thiophene derivatives, including this compound, as antimycobacterial agents. A series of novel thiophene-arylamide compounds derived from this structure demonstrated potent activity against both drug-susceptible and drug-resistant strains of tuberculosis, showcasing their therapeutic promise .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound acts as a versatile building block for synthesizing more complex thiophene derivatives. Its ability to undergo various chemical reactions—such as oxidation and substitution—enables the development of new compounds with tailored properties.

Reactivity and Transformations

The compound can participate in several types of reactions:

- Oxidation : Forms thiophene S-oxides and other oxidized derivatives.

- Reduction : Converts to corresponding alcohols or other reduced forms.

- Substitution : The amine group can engage in substitution reactions to form derivatives with different functional groups.

Case Studies

In a study focusing on antimycobacterial activity, several thiophene-based compounds were synthesized and tested against Mycobacterium tuberculosis. Compounds showed minimum inhibitory concentrations (MIC) ranging from to , indicating strong efficacy against both susceptible and resistant strains .

| Compound ID | MIC (μg/mL) | IC50 (μg/mL) |

|---|---|---|

| 23j | 0.02 | 0.2 |

| 24f | 0.12 | 0.5 |

Mecanismo De Acción

The mechanism of action of 1-(Thiophen-2-yl)propan-1-amine is similar to that of amphetamine analogues. It likely acts as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent. This means it increases the levels of these neurotransmitters in the brain by inhibiting their reuptake or promoting their release . The compound is metabolized into active metabolites such as 4-hydroxymethiopropamine and thiophene S-oxides, which further contribute to its effects .

Comparación Con Compuestos Similares

Positional Isomers: Thiophene Substitution

- (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride (CAS: 2007917-27-1 ): Structural Difference: Thiophene substitution at the 3-position instead of 2. Applications: Used in enantioselective synthesis; the (R)-configuration is highlighted for chiral drug intermediates .

Chain Length Variants

Functional Group Modifications

Substituent Effects

Stereoisomerism

Salt Forms and Derivatives

Key Properties Comparison

Actividad Biológica

1-(Thiophen-2-yl)propan-1-amine, also known as methiopropamine (MPA), is a compound that has garnered attention due to its biological activity and potential implications in pharmacology and toxicology. This article delves into its biological effects, mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic amine that features a thiophene ring. Its structure can be represented as follows:

The compound is structurally related to other amphetamines and has been studied for its stimulant properties.

The biological activity of this compound primarily involves its interaction with monoamine transporters, particularly the dopamine transporter (DAT). It acts as a releasing agent for neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism contributes to its stimulant effects, which include:

- Increased alertness

- Euphoria

- Enhanced focus and energy

However, these effects are accompanied by potential adverse reactions.

Reported Effects and Toxicity

The use of this compound has been associated with various side effects. Clinical reports indicate that users may experience:

- Cardiovascular issues : chest pain, tachycardia

- Psychological effects : anxiety, panic attacks, hallucinations

- Gastrointestinal symptoms : nausea, vomiting

- Neurological symptoms : difficulty urinating, insomnia

A notable case involved a 27-year-old woman who experienced severe anxiety and visual hallucinations after using a product containing methiopropamine. She presented to the emergency department with elevated levels of the compound in her system, highlighting its potential for abuse and toxicity .

Case Studies

Several documented cases illustrate the clinical implications of methiopropamine use:

Research Findings

Recent studies have focused on the synthesis and characterization of analogs related to this compound. For instance, research highlighted the synthesis of N-methyl derivatives and their comparative biological activities . Additionally, investigations into the structure–activity relationship (SAR) have provided insights into how modifications to the thiophene ring can affect potency and selectivity towards neurotransmitter transporters .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methiopropamine (MPA) | MPA Structure | Stimulant; DAT releasing agent |

| Thiopropamine (TPA) | TPA Structure | Similar stimulant effects; less documented toxicity |

| bk-MPA | bk-MPA Structure | Analog with distinct pharmacological profile |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.